7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile
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Overview
Description
7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. One efficient method involves the reaction of 5-amino-4-cyano-1H-pyrazole with 3-methyl-2-butanone under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification steps are crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-A]pyridine derivatives.
Scientific Research Applications
7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and materials for optoelectronic applications
Mechanism of Action
The mechanism of action of 7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: Known for their significant photophysical properties and applications in materials science.
Pyrazolo[3,4-B]pyridines: Studied for their antimicrobial and anticancer activities.
Uniqueness
7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1638591-52-2 |
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Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-7-3-2-4-9-8(5-10)6-11-12(7)9/h2-4,6H,1H3 |
InChI Key |
KDQICKZZQOYIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(C=NN12)C#N |
Origin of Product |
United States |
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